diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate
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Overview
Description
Diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an octadec-9-enoyl group, a pyridin-2-ylmethoxy group, and a phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate involves multiple steps, including the formation of the octadec-9-enoyl group, the attachment of the pyridin-2-ylmethoxy group, and the incorporation of the phosphate group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Formation of Octadec-9-enoyl Group: This step involves the reaction of octadec-9-enoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Attachment of Pyridin-2-ylmethoxy Group: This step requires the reaction of a pyridin-2-ylmethanol derivative with a suitable phenylpropyl intermediate under basic conditions.
Incorporation of Phosphate Group: The final step involves the phosphorylation of the intermediate compound using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the amide bond or the pyridin-2-ylmethoxy group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, especially at the phosphate group, where nucleophiles can replace the phosphate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Studied for its potential role in cellular signaling pathways and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, alter gene expression, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] sulfate: Similar structure but with a sulfate group instead of a phosphate group.
Diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] nitrate: Similar structure but with a nitrate group instead of a phosphate group.
Uniqueness
The uniqueness of diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phosphate group, in particular, may enhance its solubility, stability, and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C33H57N4O6P |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate |
InChI |
InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3/b10-9-;;/t31-;;/m1../s1 |
InChI Key |
LJGDSLPLEQGNPI-HCTPFFMTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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